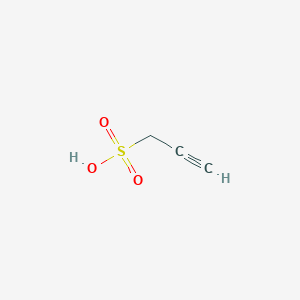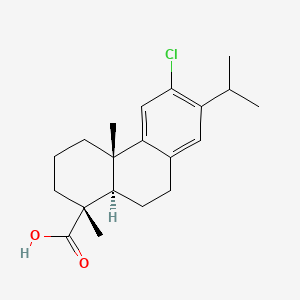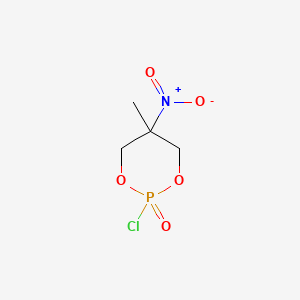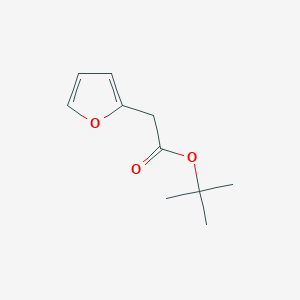
3-Methyltetracosane
Descripción general
Descripción
3-Methyltetracosane is a chemical compound with the molecular formula C25H52 . It has a molecular weight of 352.6804 . The IUPAC Standard InChI for 3-Methyltetracosane is InChI=1S/C25H52/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(3)5-2/h25H,4-24H2,1-3H3 .
Molecular Structure Analysis
The molecular structure of 3-Methyltetracosane consists of a chain of 25 carbon atoms, with a methyl group attached to the third carbon atom from one end . This structure is also available as a 2d Mol file .Aplicaciones Científicas De Investigación
Biodiesel Impact on Lubricants
- Topic : The interaction of biodiesel with hydrocarbon lubricants.
- Findings : Studies on a similar compound, methyl linoleate, and its interaction with squalane (a model for hydrocarbon lubricants) reveal that at temperatures below 158°C, it acts as a pro-oxidant, while above this temperature, it inhibits alkane autoxidation. This highlights potential implications for the stability and performance of lubricant formulations when mixed with biodiesel components like 3-Methyltetracosane (Dugmore & Stark, 2014).
Aroma Volatile Biosynthesis
- Topic : Production of aroma volatiles by microorganisms.
- Findings : 3-Methyltetracosane may be structurally related to compounds like 2-Methyltetrahydrothiophen-3-one, which are significant in food and flavor chemistry, particularly in wine aroma. Understanding the microbial biosynthesis pathways of these compounds can be beneficial for applications in food science and technology (Nawrath et al., 2010).
Radiation Technology in Wastewater Treatment
- Topic : Use of ionizing radiation for degradation of organic pollutants.
- Findings : Ionizing radiation has been used to degrade compounds like 3-methylindole, which are structurally similar to 3-Methyltetracosane. This method shows potential for the effective removal of refractory organic pollutants from wastewater, which could be applicable to similar compounds (He, Wang & Wang, 2022).
Pheromone Research in Pest Control
- Topic : Investigation of insect pheromones for pest control.
- Findings : Research on emerald ash borers has identified compounds like 3-methyltricosane, which is closely related to 3-Methyltetracosane, as potential components of a contact sex pheromone. This finding can inform the development of pheromone-based strategies for managing pest populations (Lelito et al., 2009).
Propiedades
IUPAC Name |
3-methyltetracosane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H52/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(3)5-2/h25H,4-24H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDMIARWXIPIMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335810 | |
| Record name | 3-methyltetracosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyltetracosane | |
CAS RN |
65820-52-2 | |
| Record name | 3-methyltetracosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5H-[1]Benzopyrano[3,4-b]pyridin-5-one](/img/structure/B3055529.png)

![[1-(6-nitro-1H-benzimidazol-2-yl)pyrrolidin-2-yl]methanol](/img/structure/B3055531.png)









